molecular formula C26H20Br2O2 B14731965 1,2-Bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol CAS No. 5472-32-2

1,2-Bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol

Cat. No.: B14731965
CAS No.: 5472-32-2
M. Wt: 524.2 g/mol
InChI Key: LEJPPPIIEHGEFP-UHFFFAOYSA-N
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Description

1,2-Bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol is an organic compound characterized by the presence of two bromophenyl groups and two phenyl groups attached to an ethane backbone with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol can be synthesized through a multi-step process involving the selective hydrogenation of a tolane precursor. The key steps include:

    Synthesis of the Tolane Precursor: The tolane precursor is synthesized by coupling 4-bromobenzaldehyde with phenylacetylene under Sonogashira coupling conditions.

    Selective Hydrogenation: The tolane precursor is selectively hydrogenated using a palladium catalyst to yield 1,2-bis(4-bromophenyl)ethane.

    Hydroxylation: The final step involves the hydroxylation of 1,2-bis(4-bromophenyl)ethane to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromophenyl groups can be reduced to phenyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products

    Oxidation: Formation of 1,2-bis(4-bromophenyl)-1,2-diphenylethane-1,2-dione.

    Reduction: Formation of 1,2-diphenylethane-1,2-diol.

    Substitution: Formation of 1,2-bis(4-substituted phenyl)-1,2-diphenylethane-1,2-diol.

Scientific Research Applications

1,2-Bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a molecular probe in biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as molecular electronics and photonic devices.

Mechanism of Action

The mechanism of

Properties

CAS No.

5472-32-2

Molecular Formula

C26H20Br2O2

Molecular Weight

524.2 g/mol

IUPAC Name

1,2-bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol

InChI

InChI=1S/C26H20Br2O2/c27-23-15-11-21(12-16-23)25(29,19-7-3-1-4-8-19)26(30,20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18,29-30H

InChI Key

LEJPPPIIEHGEFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)Br)O)O

Origin of Product

United States

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